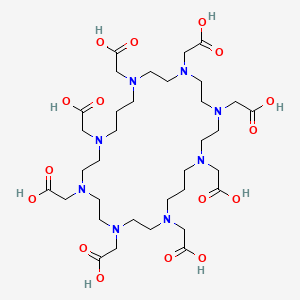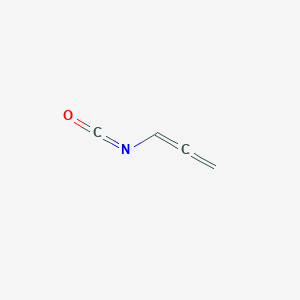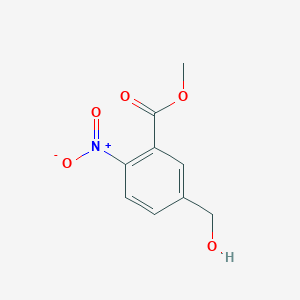
Tetratriacontanal
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tetratriacontanal is a long-chain aldehyde with the chemical formula
C34H68O
. It is a member of the aliphatic aldehyde family, characterized by a straight-chain structure. This compound is notable for its presence in various natural sources and its applications in different scientific fields.Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Tetratriacontanal can be synthesized through several methods, including:
Oxidation of Tetratriacontanol: One common method involves the oxidation of tetratriacontanol (a long-chain alcohol) using oxidizing agents such as pyridinium chlorochromate (PCC) or chromium trioxide (CrO₃) in an anhydrous solvent like dichloromethane.
Hydroformylation: Another method is the hydroformylation of long-chain alkenes, followed by hydrogenation to produce the corresponding aldehyde.
Industrial Production Methods: Industrial production of this compound often involves the catalytic oxidation of long-chain hydrocarbons derived from natural sources like plant waxes. This process typically uses metal catalysts and controlled reaction conditions to ensure high yield and purity.
Types of Reactions:
Oxidation: this compound can be further oxidized to tetratriacontanoic acid using strong oxidizing agents like potassium permanganate (KMnO₄) or nitric acid (HNO₃).
Reduction: It can be reduced to tetratriacontanol using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Condensation: this compound can undergo aldol condensation with other aldehydes or ketones in the presence of a base to form larger molecules.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), nitric acid (HNO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Condensation: Sodium hydroxide (NaOH), ethanol
Major Products Formed:
Oxidation: Tetratriacontanoic acid
Reduction: Tetratriacontanol
Condensation: β-hydroxy aldehydes or ketones
Wissenschaftliche Forschungsanwendungen
Tetratriacontanal has a wide range of applications in scientific research:
Chemistry: It is used as a reference compound in the study of long-chain aldehydes and their reactions.
Biology: this compound is studied for its role in biological systems, particularly in the formation of waxes and other long-chain molecules in plants and animals.
Medicine: Research is ongoing into its potential therapeutic applications, including its use as a precursor in the synthesis of bioactive molecules.
Industry: It is used in the production of surfactants, lubricants, and other industrial chemicals due to its long carbon chain.
Wirkmechanismus
The mechanism by which tetratriacontanal exerts its effects depends on the specific reaction or application:
Oxidation: In oxidation reactions, this compound is converted to tetratriacontanoic acid through the addition of oxygen atoms.
Reduction: During reduction, the aldehyde group is converted to a hydroxyl group, forming tetratriacontanol.
Condensation: In aldol condensation, this compound reacts with another carbonyl compound to form a β-hydroxy aldehyde or ketone, which can further undergo dehydration to form an α,β-unsaturated carbonyl compound.
Vergleich Mit ähnlichen Verbindungen
Tetratriacontanal can be compared with other long-chain aldehydes such as hexatriacontanal (
C36H72O
) and octatriacontanal (C38H76O
). These compounds share similar chemical properties but differ in chain length, which affects their physical properties and reactivity. This compound is unique due to its specific chain length, which makes it suitable for certain applications where other long-chain aldehydes may not be as effective.Similar Compounds:
- Hexatriacontanal ( )
- Octatriacontanal ( )
- Dotriacontanal (
C32H64O
)
This compound stands out due to its balance of chain length and reactivity, making it a valuable compound in various scientific and industrial applications.
Eigenschaften
| 132912-09-5 | |
Molekularformel |
C34H68O |
Molekulargewicht |
492.9 g/mol |
IUPAC-Name |
tetratriacontanal |
InChI |
InChI=1S/C34H68O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28-29-30-31-32-33-34-35/h34H,2-33H2,1H3 |
InChI-Schlüssel |
ZSRZISBVEUGQRU-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCC=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![2-[(3,5-Dimethoxyphenyl)methyl]-4,6-dimethoxybenzoic acid](/img/structure/B14274899.png)
